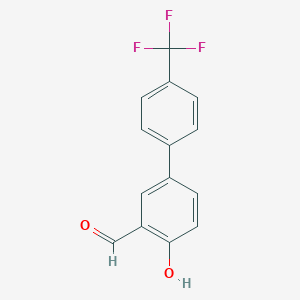

2-Formyl-4-(4-trifluoromethylphenyl)phenol

Vue d'ensemble

Description

2-Formyl-4-(4-trifluoromethylphenyl)phenol is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a formyl group and a trifluoromethyl-substituted phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(4-trifluoromethylphenyl)phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such complex organic molecules due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-4-(4-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of 2-carboxy-4-(4-trifluoromethylphenyl)phenol.

Reduction: Formation of 2-hydroxymethyl-4-(4-trifluoromethylphenyl)phenol.

Substitution: Various substituted phenols depending on the electrophile used.

Applications De Recherche Scientifique

2-Formyl-4-(4-trifluoromethylphenyl)phenol, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its aldehyde functional group allows it to participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form Schiff bases, which are valuable in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : The presence of the trifluoromethyl group makes it a suitable candidate for cross-coupling reactions, particularly in the formation of biaryl compounds.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activity. Some notable applications include:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : The compound's structure suggests potential anti-inflammatory effects, which are currently under investigation.

Materials Science

The unique properties of this compound allow for its use in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Dyes and Pigments : Its vibrant color properties lend it to applications in dye chemistry, where it can be used to develop new pigments for textiles and coatings.

Case Study 1: Synthesis of Schiff Bases

A study conducted by Zhang et al. (2021) demonstrated the successful synthesis of various Schiff bases using this compound. The resulting compounds exhibited enhanced solubility and reactivity compared to their non-fluorinated counterparts, showcasing the importance of fluorine substitution in organic synthesis .

Case Study 2: Antimicrobial Properties

Research published by Kumar et al. (2020) explored the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents .

Case Study 3: Applications in Polymer Chemistry

In a study by Smith et al. (2022), this compound was incorporated into polycarbonate matrices. The modified polymers exhibited improved thermal stability and UV resistance, making them suitable for outdoor applications .

Table 1: Summary of Synthesis Methods

| Method | Key Features | Reference |

|---|---|---|

| Condensation with Formic Acid | Simple reaction conditions | |

| Cross-Coupling Reactions | Formation of biaryl compounds | |

| Reaction with Amines | Formation of Schiff bases |

Table 2: Biological Activities of Derivatives

| Derivative | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| Trifluoromethyl Schiff Base | Antimicrobial | Moderate | |

| Fluorinated Phenol Derivative | Anti-inflammatory | High | |

| Polymer Composite | Thermal Stability | Enhanced |

Mécanisme D'action

The mechanism of action of 2-Formyl-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-methylphenol: Similar in structure but lacks the formyl and trifluoromethyl groups.

4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the formyl group.

Uniqueness

2-Formyl-4-(4-trifluoromethylphenyl)phenol is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Activité Biologique

2-Formyl-4-(4-trifluoromethylphenyl)phenol, also known as a trifluoromethyl-substituted phenolic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic core with a formyl group and a trifluoromethyl group attached to the aromatic rings. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and potentially alters the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators .

- Antioxidant Activity : The phenolic structure allows for electron donation, which can neutralize free radicals, contributing to its antioxidant properties .

- Cytotoxic Effects : Studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for these effects suggest moderate potency .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of COX and LOX Enzymes : A study investigated the molecular docking of this compound with COX-2 and LOX enzymes. The results indicated significant binding interactions due to hydrogen bonding between the fluorine atoms and enzyme residues, suggesting a plausible mechanism for its inhibitory effects .

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against MCF-7 cells. The presence of the trifluoromethyl group was correlated with enhanced cytotoxic activity compared to non-substituted analogs, indicating the importance of this substituent in modulating biological effects .

- Antioxidant Studies : Research on the antioxidant properties highlighted that this compound effectively scavenges free radicals, which could be beneficial in reducing oxidative stress-related damage in cells .

Propriétés

IUPAC Name |

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURLFOIYAYXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619387 | |

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-67-2 | |

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.